molecular formula C18H16O5S B7546700 Naphthalen-2-yl 2,5-dimethoxybenzene-1-sulfonate

Naphthalen-2-yl 2,5-dimethoxybenzene-1-sulfonate

Cat. No.: B7546700
M. Wt: 344.4 g/mol
InChI Key: TXRWJJKMOYQSHV-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 2,5-dimethoxybenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates This compound is characterized by the presence of a naphthalene ring and a 2,5-dimethoxybenzene ring connected through a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl 2,5-dimethoxybenzene-1-sulfonate typically involves the sulfonation of 2,5-dimethoxybenzene followed by the coupling of the resulting sulfonic acid with naphthalene. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 2,5-dimethoxybenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfinic acids, and substituted aromatic compounds. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Naphthalen-2-yl 2,5-dimethoxybenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 2,5-dimethoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the aromatic rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Naphthalen-2-yl 2,5-dimethoxybenzene-1-sulfonate include:

Uniqueness

What sets this compound apart is its unique combination of a naphthalene ring and a 2,5-dimethoxybenzene ring connected through a sulfonate group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

naphthalen-2-yl 2,5-dimethoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5S/c1-21-15-9-10-17(22-2)18(12-15)24(19,20)23-16-8-7-13-5-3-4-6-14(13)11-16/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRWJJKMOYQSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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